![molecular formula C10H11BrN2 B596195 6-Bromo-1-ethyl-3-methyl-1H-indazole CAS No. 1214900-39-6](/img/structure/B596195.png)
6-Bromo-1-ethyl-3-methyl-1H-indazole
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Overview
Description
Scientific Research Applications
Synthesis of Indole Derivatives
Indazole derivatives, including 6-Bromo-1-ethyl-3-methyl-1H-indazole, are used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology .
Treatment of Cancer Cells
Indazole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Anticancer, Antiangiogenic, and Antioxidant Agents
A novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . These compounds have shown significant inhibitory activity on the viability of various human cancer cell lines .
Inhibition of Proangiogenic Cytokines
Some indazole derivatives have shown potential to inhibit proangiogenic cytokines associated with tumor development . This makes them potent antiangiogenic agents against TNFα, VEGF, and EGF .
Antioxidant Activities
Indazole derivatives have also been screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity . Some compounds have shown significant OH radical scavenging activities .
Biological and Clinical Applications
Derivatives of indole, which can be synthesized from indazole derivatives, are of wide interest because of their diverse biological and clinical applications . They have been used in the treatment of various disorders in the human body .
Mechanism of Action
Target of Action
6-Bromo-1-ethyl-3-methyl-1H-indazole is a derivative of indazole . Indazoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indazole derivatives are known to interact with various biological targets, leading to changes in cellular functions . These interactions can result in a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways, influencing their downstream effects .
Result of Action
For instance, some indazole derivatives have shown anticancer, antiangiogenic, and antioxidant activities .
properties
IUPAC Name |
6-bromo-1-ethyl-3-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12-13/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPYHBVIKOUKNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Br)C(=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-ethyl-3-methyl-1H-indazole |
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